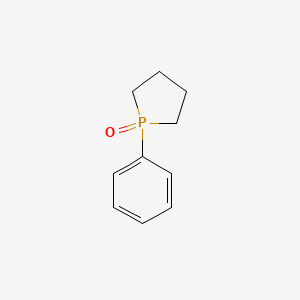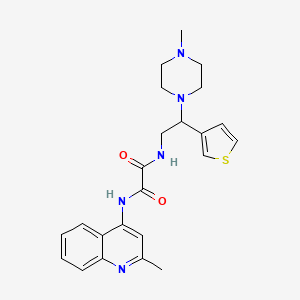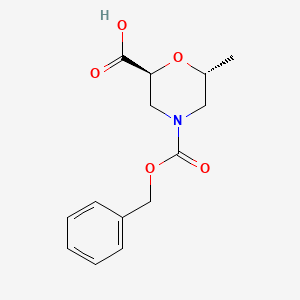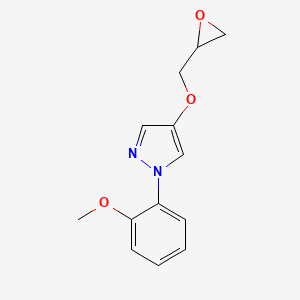
1-Phenylphospholane-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylphospholane-1-oxide is a chemical compound with the molecular formula C10H13OP . It is also known by its English synonym Phospholane, 1-phenyl-, 1-oxide .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide (TMPP) and 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide (DMPP) were synthesized by reacting 3-methyl-1-phenyl-2-phospholene 1-oxide with bromine .Molecular Structure Analysis
The molecular structure of this compound consists of a phospholane ring with a phenyl group attached to one carbon and an oxygen atom attached to the phosphorus atom . The molecular weight of this compound is 180.18 .Chemical Reactions Analysis
This compound has been used as a catalyst in various chemical reactions. For example, it has been used as a precatalyst in a Wittig reaction, which is a type of organocatalytic reaction .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.10±0.1 g/cm3 . It has a boiling point of 136-137 °C at a pressure of 0.3 Torr .Applications De Recherche Scientifique
Chemical Characterization and Synthesis
1-Phenylphospholane-1-oxide has been a subject of interest in chemical research for its unique properties and synthesis pathways. One study details the bromine addition to its double bond, resulting in various isomeric dibromo-1-phenylphospholane 1-oxides, characterized through NMR, IR, Laser Raman, and mass spectrometry (Moedritzer, 1979). Another research explored the synthesis of borane and platinum(II) complexes using 3-diphenylphosphinoyl-1-phenylphospholane 1-oxide, providing insights into the potential applications of these complexes in catalysis and chemical synthesis (Pietrusiewicz et al., 2011).
Epoxidation and Pharmaceutical Potential
The diastereo isomeric forms of 2,3-epoxy-1-phenylphospholane 1-oxides synthesized from 1-phenyl-2-phospholene 1-oxide using hydrogen peroxide have been studied for their selectivity and potential in pharmaceutical applications (Totsuka et al., 2004). These compounds, known as phospha sugar derivatives, have shown promise as precursors for novel nucleoside derivatives used in antivirus agents.
Anti-Cancer Research
Significant research has been conducted on the potential of this compound derivatives as anti-cancer agents. Various studies have synthesized and characterized novel phospholanes and phospha sugars, revealing their efficacy in inhibiting leukemia cell proliferation and inducing apoptosis in cancer cells (Ito et al., 2009), (Yamaoka et al., 2011).
Catalysis and Reaction Studies
The compound's role in catalytic processes has also been explored, such as in palladium-catalyzed reactions with aryl iodides and aryldiazonium salts (Desmazeau et al., 1998). Additionally, its reduction rate enhanced by silanol byproducts has been investigated, offering insights into stoichiometric transformations in catalysis (Fianchini, 2018).
Electroluminescence and Material Science
This compound and its derivatives have been studied for their applications in material science, particularly in electroluminescence. A study highlighted the use of a chelate phosphine oxide ligand in an EuIII complex, demonstrating its high photoluminescent and electroluminescent performances (Xu et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNHKXDQRWRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)



![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)

![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)


